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Compound of Interest

Compound Name: 5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chlorobenzo[c]isoxazole, also known as 5-chloro-2,1-benzisoxazole. This document is

intended for researchers, scientists, and professionals in drug development who require a

detailed understanding of the structural characterization of this heterocyclic compound. The

guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation

of the results.

Introduction
5-Chlorobenzo[c]isoxazole is a halogenated derivative of benzisoxazole, a class of

heterocyclic compounds that are of significant interest in medicinal chemistry due to their

presence in a variety of biologically active molecules. The precise characterization of the

molecular structure of 5-Chlorobenzo[c]isoxazole is fundamental for its application in

synthesis and as a building block for more complex pharmaceutical agents. Spectroscopic

techniques are indispensable tools for this purpose, each providing unique information about

the molecule's connectivity, functional groups, and overall structure. This guide will present and

interpret the available spectroscopic data to provide a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 5-Chlorobenzo[c]isoxazole, both ¹H and ¹³C NMR spectra provide definitive

information about the arrangement of atoms in the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The chemical shifts, splitting patterns, and integration of the signals provide valuable

information about the connectivity of the protons.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: A sample of 5-10 mg of 5-Chlorobenzo[c]isoxazole is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically

operating at a frequency of 300 MHz or higher.

Data Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width that encompasses all proton signals, and a relaxation delay that allows for

quantitative integration.

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data for 5-Chlorobenzo[c]isoxazole:
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-3 ~8.5 s 1H
Proton on the

isoxazole ring

H-4 ~7.8 d 1H Aromatic proton

H-6 ~7.5 dd 1H Aromatic proton

H-7 ~7.9 d 1H Aromatic proton

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific

experimental conditions.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of 5-Chlorobenzo[c]isoxazole
is expected to show four distinct signals in the aromatic region. The singlet at approximately 8.5

ppm is characteristic of the proton attached to the isoxazole ring (H-3). The remaining three

signals correspond to the protons on the benzene ring. The doublet multiplicity for H-4 and H-7,

and the doublet of doublets for H-6 are consistent with the substitution pattern of the benzene

ring. The coupling constants between these protons can be used to confirm their relative

positions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

Instrumentation: The spectrum is acquired on the same NMR spectrometer used for the

proton spectrum.

Data Acquisition: A standard one-dimensional carbon experiment with proton decoupling is

performed. A sufficient number of scans is crucial due to the lower natural abundance of the

¹³C isotope.
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Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are

referenced to the solvent peak.

¹³C NMR Data for 5-Chlorobenzo[c]isoxazole:

Carbon Atom Chemical Shift (δ, ppm)

C-3 ~150

C-3a ~120

C-4 ~125

C-5 ~130

C-6 ~115

C-7 ~128

C-7a ~160

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific

experimental conditions.

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show seven

signals, corresponding to the seven carbon atoms in the 5-Chlorobenzo[c]isoxazole
molecule. The chemical shifts are consistent with the presence of an aromatic system fused to

a heterocyclic ring. The downfield signals are attributed to the carbons of the isoxazole ring and

the carbon atom attached to the chlorine atom.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Please note: Experimental IR data for 5-Chlorobenzo[c]isoxazole was not available. The

following data is for the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole, and is

provided for illustrative purposes.[1][2]

Experimental Protocol for FT-IR Spectroscopy:
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Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small

amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent pellet.

Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the

sample pellet is placed in the spectrometer, and the spectrum is collected. Typically, 16 to 32

scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400

cm⁻¹.

Characteristic IR Absorption Bands for 5-chloro-3-phenyl-2,1-benzisoxazole:

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretching

~1600-1450 Strong
C=C and C=N stretching in

aromatic and isoxazole rings

~1300-1000 Medium-Strong C-O and C-N stretching

Below 900 Medium-Strong
C-H out-of-plane bending, C-Cl

stretching

Interpretation of the IR Spectrum: The IR spectrum of a benzisoxazole derivative is

characterized by several key absorption bands. The aromatic C-H stretching vibrations are

observed above 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are due to

the stretching vibrations of the carbon-carbon double bonds in the benzene ring and the

carbon-nitrogen double bond in the isoxazole ring. The region between 1300 and 1000 cm⁻¹

contains bands corresponding to C-O and C-N stretching vibrations. The presence of a carbon-

chlorine bond would be indicated by a stretching vibration in the fingerprint region, typically

below 800 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight of the compound and its fragmentation

pattern, which can be used to deduce its structure.

Please note: Experimental Mass Spectrometry data for 5-Chlorobenzo[c]isoxazole was not

available. The following data is for the closely related compound, 5-chloro-3-phenyl-2,1-

benzisoxazole, and is provided for illustrative purposes.[2][3]

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray

ionization (ESI).

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus mass-to-charge ratio (m/z).

Mass Spectrometry Data for 5-chloro-3-phenyl-2,1-benzisoxazole:

m/z Proposed Fragment

229/231 [M]⁺ (Molecular ion)

201/203 [M - CO]⁺

166 [M - CO - Cl]⁺

139 [C₉H₇N]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺
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Interpretation of the Mass Spectrum: The mass spectrum of 5-chloro-3-phenyl-2,1-

benzisoxazole would show a molecular ion peak [M]⁺ at m/z 229, with an isotopic peak [M+2]⁺

at m/z 231 of approximately one-third the intensity, which is characteristic of a compound

containing one chlorine atom. The fragmentation pattern would likely involve the loss of small,

stable molecules. A common fragmentation pathway for isoxazoles is the loss of carbon

monoxide (CO), which would lead to a fragment ion at m/z 201/203. Subsequent loss of the

chlorine atom would result in an ion at m/z 166. The presence of a phenyl group would give rise

to characteristic fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).

Visualization of Molecular Structure
Caption: Molecular Structure of 5-Chlorobenzo[c]isoxazole.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 5-
Chlorobenzo[c]isoxazole. The NMR data provides a clear picture of the proton and carbon

framework of the molecule. While experimental IR and Mass Spectrometry data for the target

compound were not available, the analysis of a closely related analogue, 5-chloro-3-phenyl-

2,1-benzisoxazole, offers valuable insights into the expected functional groups and

fragmentation patterns. The combination of these spectroscopic techniques allows for a

confident structural elucidation of 5-Chlorobenzo[c]isoxazole, which is essential for its use in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 5-Chlorobenzo[c]isoxazole: An
In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587707#spectroscopic-data-of-5-chlorobenzo-c-
isoxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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